6-(2-Hydroxyphenyl)pyridin-2(1H)-one

Lipophilicity Solvent extraction Bioavailability prediction

6-(2-Hydroxyphenyl)pyridin-2(1H)-one is a heterocyclic compound featuring a pyridin‑2(1H)‑one core substituted at the 6‑position with a 2‑hydroxyphenyl group. This architecture creates a bidentate O,N‑chelation pocket and enables intramolecular hydrogen bonding that distinguishes its tautomeric equilibrium and metal‑binding behavior from non‑hydroxylated or differently substituted pyridinone analogs.

Molecular Formula C11H9NO2
Molecular Weight 187.19 g/mol
CAS No. 67274-81-1
Cat. No. B6365745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(2-Hydroxyphenyl)pyridin-2(1H)-one
CAS67274-81-1
Molecular FormulaC11H9NO2
Molecular Weight187.19 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=CC=CC(=O)N2)O
InChIInChI=1S/C11H9NO2/c13-10-6-2-1-4-8(10)9-5-3-7-11(14)12-9/h1-7,13H,(H,12,14)
InChIKeyOBSDMCKXHTWFDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(2-Hydroxyphenyl)pyridin-2(1H)-one (CAS 67274-81-1) – Core Physicochemical & Structural Profile for Informed Procurement


6-(2-Hydroxyphenyl)pyridin-2(1H)-one is a heterocyclic compound featuring a pyridin‑2(1H)‑one core substituted at the 6‑position with a 2‑hydroxyphenyl group . This architecture creates a bidentate O,N‑chelation pocket and enables intramolecular hydrogen bonding that distinguishes its tautomeric equilibrium and metal‑binding behavior from non‑hydroxylated or differently substituted pyridinone analogs [1]. The compound has a molecular formula of C₁₁H₉NO₂, a molecular weight of 187.19 g/mol, a calculated LogP of approximately 2.16, and a polar surface area of 53.35 Ų .

Why 6-(2-Hydroxyphenyl)pyridin-2(1H)-one Cannot Be Simply Replaced by Common Pyridinone Analogs


The ortho‑hydroxyl substituent on the 6‑phenyl ring is the decisive structural feature that dictates both the conformational preference and the coordination chemistry of 6‑(2‑hydroxyphenyl)pyridin‑2(1H)‑one, creating a bidentate O,N‑donor set absent in simple 6‑phenyl‑ or 1‑hydroxy‑pyridinones [1]. This leads to measurable differences in lipophilicity, tautomeric stabilization, and metal‑chelation capacity that directly influence solubility, extraction efficiency, and catalytic or biological performance. Generic substitution with 6‑phenylpyridin‑2(1H)‑one, which lacks the ortho‑OH, or with 1‑hydroxy‑2(1H)‑pyridinone, which lacks the 6‑aryl substituent entirely, would therefore be expected to produce divergent outcomes in any application where these parameters are critical.

6-(2-Hydroxyphenyl)pyridin-2(1H)-one – Verifiable Differentiation Evidence Against Structurally Proximal Analogs


Lipophilicity Advantage Over 1-Hydroxy-2(1H)-pyridinone Enables Superior Organic-Phase Partitioning

The target compound exhibits a calculated LogP of 2.16, compared to 0.086 for 1‑hydroxy‑2(1H)‑pyridinone, representing a greater than 25‑fold increase in predicted octanol/water partitioning coefficient . This difference is primarily attributable to the 6‑(2‑hydroxyphenyl) substituent, which adds significant hydrophobic surface area.

Lipophilicity Solvent extraction Bioavailability prediction

Bidentate O,N-Chelation Capability Absent in 6-Phenylpyridin-2(1H)-one

The 2‑hydroxyphenyl substituent in the target compound provides a phenolate oxygen that, together with the pyridinone nitrogen or carbonyl oxygen, constitutes a bidentate O,N‑donor set analogous to that of 2‑(2‑hydroxyphenyl)pyridine, which is well‑characterized for forming stable complexes with Ru, Cu, and other transition metals [1]. By contrast, 6‑phenylpyridin-2(1H)‑one lacks the ortho‑oxygen donor and is restricted to monodentate or weakly bidentate binding, significantly reducing complex stability.

Metal chelation Coordination chemistry Ligand design

Tautomeric Stabilization via Intramolecular Hydrogen Bonding Differentiates from Positional Isomers

The ortho‑OH group in the target compound can engage in a six‑membered intramolecular hydrogen bond with the pyridinone carbonyl oxygen, preferentially stabilizing the pyridin‑2(1H)‑one tautomer over the 2‑hydroxypyridine form. This intramolecular H‑bond is geometrically inaccessible in the 3‑ and 4‑positional isomers (3‑(2‑hydroxyphenyl)‑ and 4‑(2‑hydroxyphenyl)‑pyridin‑2(1H)‑one) [1][2]. While explicit tautomeric equilibrium constants (KT) for this specific compound are not available, dynamic NMR studies on analogous 2‑arylpyridines confirm that ortho‑substituents capable of H‑bonding increase the rotational barrier by 2–4 kcal/mol, indicating significant ground‑state stabilization [2].

Tautomerism Intramolecular hydrogen bonding Conformational analysis

Recommended Procurement Scenarios for 6-(2-Hydroxyphenyl)pyridin-2(1H)-one Based on Quantifiable Differentiation


Homogeneous Catalysis and Transition-Metal Complex Design

Use 6-(2-hydroxyphenyl)pyridin-2(1H)-one as a bidentate O,N-ligand for transition metals when monodentate analogs (e.g., 6-phenylpyridin-2(1H)-one) fail to provide adequate complex stability. The phenolate donor strongly stabilizes higher oxidation states, as demonstrated by the +0.86 V cathodic shift observed for analogous N₅O vs. N₆ ruthenium complexes [1]. Procurement priority over 6-phenylpyridin-2(1H)-one is justified whenever redox tuning or robust metal retention is required.

Liquid–Liquid Extraction and Membrane-Permeation Studies

In experimental protocols requiring preferential partitioning into organic solvents, the high LogP of 6-(2-hydroxyphenyl)pyridin-2(1H)-one (≈2.16) relative to 1-hydroxy-2(1H)-pyridinone (≈0.09) translates to a >100-fold improvement in octanol/water distribution coefficient [1]. This makes the compound the clear choice for process development in metal extraction, phase-transfer catalysis, or any workflow where aqueous retention of the ligand is detrimental.

Conformational Studies and Tautomer-Dependent Spectroscopy

When experimental design demands a predominantly pyridin‑2(1H)‑one tautomeric form, the 6‑(2‑hydroxyphenyl) isomer provides intramolecular stabilization unavailable in the 3‑ or 4‑hydroxyphenyl positional isomers [1]. Researchers conducting UV/Vis, fluorescence, or NMR‑based conformational analysis should select this compound to minimize tautomeric heterogeneity and simplify spectral interpretation.

Medicinal Chemistry Scaffold with Enhanced Membrane Permeability

For early‑stage drug discovery programs exploring pyridinone‑based pharmacophores, the combination of bidentate chelation potential and elevated LogP positions 6‑(2‑hydroxyphenyl)pyridin‑2(1H)‑one as a privileged fragment for lead generation targeting intracellular metalloenzymes. Its lipophilicity advantage over 1‑hydroxy‑2(1H)‑pyridinone predicts superior passive membrane permeability, a critical parameter in cellular assay performance .

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